molecular formula C10H14N2O3S B2881200 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol CAS No. 1353986-28-3

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

Cat. No.: B2881200
CAS No.: 1353986-28-3
M. Wt: 242.29
InChI Key: WHSOWTUAIHIVFG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a pyridin-2-ylsulfonyl group and a hydroxyl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with pyridine-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to similar compounds .

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-9-4-3-7-12(8-9)16(14,15)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSOWTUAIHIVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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